5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde
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Overview
Description
5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C9H7F2N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-difluoro-1-methylbenzimidazole with formylating agents to introduce the aldehyde group at the 2-position . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,6-Difluoro-1-methylbenzimidazole-2-carboxylic acid.
Reduction: 5,6-Difluoro-1-methylbenzimidazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A natural derivative found in vitamin B12.
1-Methylbenzimidazole: A simpler derivative without the fluorine atoms.
2-Methylbenzimidazole: Another derivative with a different substitution pattern.
Uniqueness
5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde is unique due to the presence of both fluorine atoms and the aldehyde group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the aldehyde group allows for further functionalization .
Properties
IUPAC Name |
5,6-difluoro-1-methylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-13-8-3-6(11)5(10)2-7(8)12-9(13)4-14/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUABYQABLFAEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1C=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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